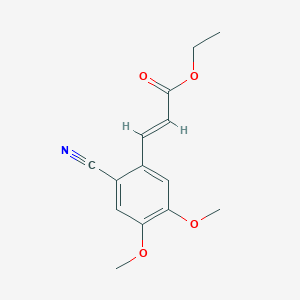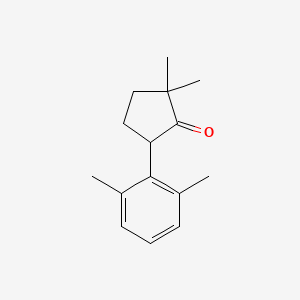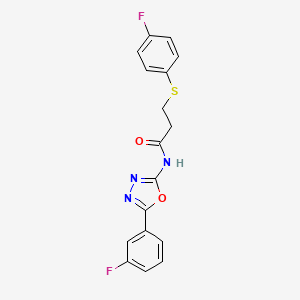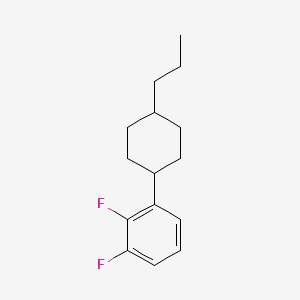
1,2-Difluoro-3-(4-propylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoro-3-(4-propylcyclohexyl)benzene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a propylcyclohexyl group attached to a benzene ring.
Métodos De Preparación
The synthesis of 1,2-Difluoro-3-(4-propylcyclohexyl)benzene typically involves the fluorination of a suitable precursor followed by the introduction of the propylcyclohexyl group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods are optimized for large-scale synthesis and often incorporate advanced purification techniques like distillation and recrystallization .
Análisis De Reacciones Químicas
1,2-Difluoro-3-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Addition Reactions: The propylcyclohexyl group can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
1,2-Difluoro-3-(4-propylcyclohexyl)benzene has several scientific research applications:
Materials Science: It is used in the development of advanced materials, particularly in the field of liquid crystals.
Biological Studies: The compound is studied for its potential biological activities, including its interactions with biological membranes and proteins.
Industrial Applications: It is used as an intermediate in the synthesis of other fluorinated compounds, which are valuable in various industrial processes, including the manufacture of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2-Difluoro-3-(4-propylcyclohexyl)benzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with proteins and enzymes, potentially altering their function. The propylcyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
1,2-Difluoro-3-(4-propylcyclohexyl)benzene can be compared with other similar compounds, such as:
1,2-Difluoro-4-(4-propylcyclohexyl)benzene: This compound has a similar structure but with the propylcyclohexyl group attached at a different position on the benzene ring.
1,3-Difluoro-4-(4-propylcyclohexyl)benzene: Another isomer with the fluorine atoms in different positions.
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene:
Propiedades
Número CAS |
204653-82-7 |
|---|---|
Fórmula molecular |
C15H20F2 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
1,2-difluoro-3-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C15H20F2/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(16)15(13)17/h3,5-6,11-12H,2,4,7-10H2,1H3 |
Clave InChI |
BKLQIKNQJIJYQX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=C(C(=CC=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


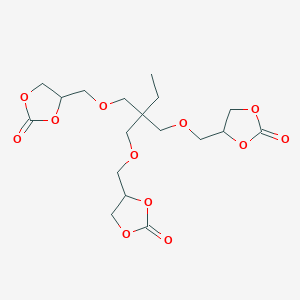
![tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14125886.png)
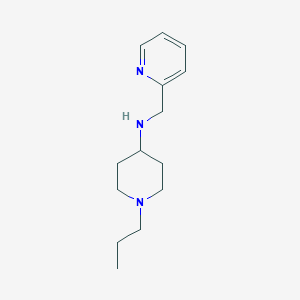

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14125896.png)

![4,4,5,5-Tetramethyl-2-(8-phenyldibenzo[b,d]furan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14125911.png)
![Methanone, [4-(hydroxydiphenylMethyl)-2H-1,2,3-triazol-2-yl][2-(MethoxyMethyl)-1-piperidinyl]-](/img/structure/B14125913.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide](/img/structure/B14125925.png)
![N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125932.png)
